

# A Comparative Guide to JHU-083 and CB-839: Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | JHU-083 |           |
| Cat. No.:            | B608189 | Get Quote |

In the landscape of cancer therapeutics, targeting tumor metabolism has emerged as a promising strategy. Glutamine, a non-essential amino acid, is a critical nutrient for many cancer cells, fueling their rapid proliferation and survival. Two notable inhibitors of glutamine metabolism, **JHU-083** and CB-839, have demonstrated significant efficacy in preclinical models. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

### **Mechanism of Action: A Tale of Two Strategies**

**JHU-083** and CB-839 employ distinct strategies to disrupt glutamine metabolism. **JHU-083** is a prodrug of the broad-spectrum glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), which non-selectively inhibits multiple glutamine-utilizing enzymes. This broad inhibition leads to a global shutdown of glutamine-dependent metabolic pathways.[1][2][3] In contrast, CB-839 (also known as Telaglenastat) is a potent and selective allosteric inhibitor of glutaminase 1 (GLS1), the enzyme that catalyzes the first step in glutamine catabolism, the conversion of glutamine to glutamate.[4][5] This targeted approach specifically blocks the entry of glutamine into the tricarboxylic acid (TCA) cycle.

## In Vitro Efficacy: A Look at Cellular Potency

The cytotoxic effects of **JHU-083** and CB-839 have been evaluated across a range of cancer cell lines. While direct head-to-head studies are limited, data from various preclinical investigations provide insights into their respective potencies.



**JHU-083** has demonstrated potent anti-proliferative effects in various cancer cell lines, including those derived from glioma, medulloblastoma, and prostate cancer. For instance, treatment with **JHU-083** has been shown to decrease DNA synthesis and reduce ATP levels in glioma cells.[6][7] In MYC-expressing medulloblastoma cell lines, **JHU-083** treatment leads to increased apoptosis.[8]

CB-839 has shown potent antiproliferative activity, particularly in triple-negative breast cancer (TNBC) and hematological malignancy cell lines.[4][9] The sensitivity to CB-839 often correlates with the cells' dependence on glutamine for growth.[4]

| Drug                                               | Cancer Type                      | Cell Line    | IC50         | Reference |
|----------------------------------------------------|----------------------------------|--------------|--------------|-----------|
| CB-839                                             | Triple-Negative<br>Breast Cancer | HCC1806      | 20-55 nmol/L | [4]       |
| Triple-Negative<br>Breast Cancer                   | MDA-MB-231                       | 20-55 nmol/L | [4]          |           |
| Estrogen<br>Receptor-<br>Positive Breast<br>Cancer | T47D                             | > 1 µmol/L   | [4]          | _         |
| Chronic<br>Lymphocytic<br>Leukemia                 | HG-3                             | 0.41 μΜ      | [9]          | _         |
| Chronic<br>Lymphocytic<br>Leukemia                 | MEC-1                            | 66.2 μΜ      | [9]          |           |

Table 1: In Vitro Antiproliferative Activity of CB-839 in Various Cancer Cell Lines. IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.

# In Vivo Efficacy: Tumor Growth Inhibition in Preclinical Models







Both **JHU-083** and CB-839 have demonstrated significant anti-tumor activity in various in vivo preclinical models.

**JHU-083** has shown efficacy in slowing tumor growth and extending survival in mouse models of colon cancer, lymphoma, melanoma, glioma, and medulloblastoma.[3][8] In an orthotopic IDH1 mutant glioma model, **JHU-083** treatment extended survival.[10] Similarly, in a MYC-driven medulloblastoma model, oral administration of **JHU-083** significantly increased the survival of tumor-bearing mice.[8] A notable feature of **JHU-083** is its ability to penetrate the brain, making it a potential therapeutic for brain tumors.[8]

CB-839 has demonstrated robust in vivo efficacy in xenograft models of TNBC, colorectal cancer, and renal cell carcinoma.[4] In a patient-derived TNBC xenograft model, oral administration of CB-839 suppressed tumor growth.[4] Furthermore, CB-839 has shown synergistic effects when combined with other anti-cancer agents, such as paclitaxel and PARP inhibitors.[4]



| Drug                                              | Cancer<br>Model                                          | Animal<br>Model           | Dosing<br>Regimen                                             | Tumor<br>Growth<br>Inhibition<br>(TGI)     | Reference |
|---------------------------------------------------|----------------------------------------------------------|---------------------------|---------------------------------------------------------------|--------------------------------------------|-----------|
| JHU-083                                           | MYC-<br>amplified<br>Medulloblasto<br>ma<br>(orthotopic) | Immune-<br>deficient mice | 20 mg/kg,<br>twice weekly                                     | Extended<br>survival                       | [8]       |
| IDH1 mutant<br>Glioma<br>(orthotopic)             | Mice                                                     | Not specified             | Extended<br>survival                                          | [6][10]                                    |           |
| CB-839                                            | Triple-<br>Negative<br>Breast<br>Cancer<br>(xenograft)   | Mice                      | 200 mg/kg,<br>twice daily                                     | Significant<br>tumor growth<br>suppression | [4]       |
| Colorectal<br>Cancer<br>(xenograft)               | Mice                                                     | Not specified             | Enhanced anti-tumor activity with PARP inhibitors             | Not specified in snippets                  |           |
| Head and Neck Squamous Cell Carcinoma (xenograft) | Athymic nude<br>mice                                     | 200 mg/kg,<br>twice a day | 94.9% of<br>vehicle-<br>treated tumor<br>size<br>(monotherapy | [11]                                       |           |

Table 2: In Vivo Antitumor Activity of **JHU-083** and CB-839 in Preclinical Models.

# **Signaling Pathways and Mechanisms of Action**



The distinct mechanisms of **JHU-083** and CB-839 lead to different downstream effects on cellular signaling pathways.

**JHU-083**, with its broad glutamine antagonism, disrupts multiple metabolic pathways, including purine and pyrimidine synthesis. A key downstream effect of **JHU-083** is the disruption of mTOR signaling.[6][12][13] By inhibiting mTOR, **JHU-083** can suppress cell growth and proliferation. Furthermore, **JHU-083** has been shown to modulate the tumor microenvironment by reprogramming tumor-associated macrophages (TAMs) from an immunosuppressive to an inflammatory state and promoting a memory-like phenotype in CD8+ T cells.[14][15][16]



Click to download full resolution via product page

#### **JHU-083** Mechanism of Action

CB-839's selective inhibition of GLS1 primarily impacts the conversion of glutamine to glutamate, a critical step for anaplerosis in the TCA cycle.[4][5] This leads to a depletion of TCA cycle intermediates and a reduction in glutathione levels, which can induce oxidative stress and apoptosis in cancer cells.[17]











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Metabolic Reprogramming of Tumor-Associated Macrophages Using Glutamine Antagonist JHU083 Drives Tumor Immunity in Myeloid-Rich Prostate and Bladder Cancers -PMC [pmc.ncbi.nlm.nih.gov]
- 2. hopkinsmedicine.org [hopkinsmedicine.org]
- 3. Johns Hopkins researchers develop new anti-cancer compound JHU083 [pharmaceutical-technology.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. nbinno.com [nbinno.com]
- 6. The glutamine antagonist prodrug JHU-083 slows malignant glioma growth and disrupts mTOR signaling PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Orally bioavailable glutamine antagonist prodrug JHU-083 penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 10. The glutamine antagonist prodrug JHU-083 slows malignant glioma growth and disrupts mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. urotoday.com [urotoday.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Metabolic Reprogramming of Tumor-Associated Macrophages Using Glutamine Antagonist JHU083 Drives Tumor Immunity in Myeloid-Rich Prostate and Bladder Cancers -PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A powerful drug combination strategy targeting glutamine addiction for the treatment of human liver cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to JHU-083 and CB-839: Efficacy in Preclinical Models]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b608189#efficacy-of-jhu-083-vs-cb-839-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com